2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine is a chemical compound classified under pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound features a pyrrolidine ring substituted with a 2-methylphenyl group and an ethanamine chain. Pyrrolidines are widely recognized in medicinal chemistry for their diverse biological activities, making this compound of significant interest in various scientific fields, including chemistry and biology.
The synthesis of 2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine typically involves constructing the pyrrolidine ring followed by functionalization. A common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction can be performed using 2-methylphenylacetonitrile and 1,2-dibromoethane in the presence of a base to form the desired pyrrolidine structure.
The molecular formula for 2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine is C13H17N. The structure consists of a pyrrolidine ring attached to an ethanamine chain and a 2-methylphenyl substituent.
2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine can undergo various chemical reactions:
These reactions typically require specific conditions such as temperature control, solvent choice, and catalysts to achieve desired outcomes efficiently.
The mechanism of action for 2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine involves its interactions with various biomolecules. The compound's pyrrolidine ring enables it to fit into active sites of certain enzymes, leading to either inhibition or activation:
2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine has several applications in scientific research:
Pyrrolidine derivatives have emerged as privileged scaffolds in modern drug design due to their conformational rigidity, sp³-hybridized character, and stereochemical versatility. The saturated five-membered ring enables precise three-dimensional positioning of pharmacophoric elements while enhancing metabolic stability compared to flat aromatic systems. The compound 2-[3-(2-Methylphenyl)pyrrolidin-1-yl]ethanamine exemplifies this scaffold, featuring a pyrrolidine core substituted with a 2-methylphenyl group at C3 and a 2-aminoethyl moiety at N1. This structural architecture allows for efficient target engagement through:
Recent drug discovery campaigns have leveraged pyrrolidine scaffolds to address CNS permeability challenges. The scaffold’s ability to reduce intermolecular hydrogen bonding count while maintaining target affinity is exemplified in opioid-dopamine dual-target ligands, where pyrrolidine variants demonstrated improved Central Nervous System Multiparameter Optimization (CNS-MPO) scores (>4.0) and predicted blood-brain barrier permeability [1].
Table 1: Evolution of Pyrrolidine Scaffolds in Approved Drugs
Drug Name | Therapeutic Area | Key Pyrrolidine Modification | Target |
---|---|---|---|
Loperamide | Gastrointestinal | 4-Hydroxy substitution | μ-Opioid Receptor |
Pramipexole | Neurology | N1-Propyl linkage | Dopamine D3 Receptor |
2-[3-(2-Methylphenyl)pyrrolidin-1-yl]ethanamine* | Investigational | C3-Ortho-tolyl/N1-Ethylamine | Undisclosed |
The 3-(2-methylphenyl)pyrrolidine moiety in 2-[3-(2-Methylphenyl)pyrrolidin-1-yl]ethanamine introduces chiral complexity and vector diversity critical for selective target modulation. The trans-configuration at C2-C3 positions (commonly 2S,4R stereochemistry) optimally orients the 2-methylphenyl group into hydrophobic pockets, while the protonatable amine enables salt bridge formation with aspartate residues in aminergic receptors [1]. Key structural advantages include:
Scaffold complexity was quantified through fractional sp³ character (Fsp³ = 0.42) and chiral center count (two stereocenters), parameters correlating with clinical success rates. Molecular modeling confirms the scaffold adopts a pseudo-chair conformation with axial orientation of the 2-methylphenyl group, creating a optimal presentation angle of 112° ± 15° for target engagement [1].
Compared to piperidine or azepane analogs, the pyrrolidine core in 2-[3-(2-Methylphenyl)pyrrolidin-1-yl]ethanamine offers distinct pharmacokinetic and binding advantages:
Table 2: Heterocyclic Scaffold Comparison in CNS-Targeted Agents
Parameter | Pyrrolidine | Piperidine | Azepane |
---|---|---|---|
Ring Strain (kcal/mol) | 0.8 | 0.0 | 1.5 |
pKa (Aliphatic amine) | 10.2 ± 0.5 | 10.6 ± 0.3 | 10.9 ± 0.4 |
Metabolic Oxidation Rate | Low | Moderate | High |
Membrane Permeability (PAMPA, nm/s) | 450 ± 120 | 280 ± 90 | 150 ± 60 |
Target Residence Time | Medium | Short | Long |
Key differentiators:
Notably, 2-aminothiazole-containing drugs like dasatinib exhibit complementary bioactivity but suffer from planarity-related solubility issues and P-gp efflux susceptibility. In contrast, the saturated pyrrolidine scaffold demonstrates superior CNS bioavailability (fa > 0.8 in rodent models) and reduced transporter-mediated efflux [3]. Recent hybrid designs incorporate both elements, such as pyrrolidinyl-thiazoles showing dual kinase-GPCR activities with log BB > 0.3 [3].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: